N-(4-(1-(furan-2-carbonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
CAS No.: 851717-92-5
Cat. No.: VC6566081
Molecular Formula: C21H18N4O6S
Molecular Weight: 454.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851717-92-5 |
|---|---|
| Molecular Formula | C21H18N4O6S |
| Molecular Weight | 454.46 |
| IUPAC Name | N-[4-[2-(furan-2-carbonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
| Standard InChI | InChI=1S/C21H18N4O6S/c1-32(29,30)23-16-9-7-14(8-10-16)18-13-19(15-4-2-5-17(12-15)25(27)28)24(22-18)21(26)20-6-3-11-31-20/h2-12,19,23H,13H2,1H3 |
| Standard InChI Key | KDLHUEIUPKQCFC-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CO4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 4,5-dihydro-1H-pyrazole ring substituted at position 1 with a furan-2-carbonyl group and at position 5 with a 3-nitrophenyl moiety. The phenyl group at position 3 of the pyrazole is further functionalized with a methanesulfonamide group. This configuration introduces multiple pharmacophoric elements:
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Pyrazole core: Known for modulating anti-inflammatory and antimicrobial activity.
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Furan-2-carbonyl: Enhances electron-withdrawing properties, potentially improving metabolic stability.
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3-Nitrophenyl: Contributes to π-π stacking interactions in biological targets.
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Methanesulfonamide: A sulfonamide derivative associated with enzyme inhibition.
The IUPAC name, N-[4-[2-(furan-2-carbonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide, reflects this intricate substitution pattern.
Spectroscopic and Computational Data
Key identifiers include:
| Property | Value |
|---|---|
| SMILES | CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)N+[O-])C(=O)C4=CC=CO4 |
| InChIKey | KDLHUEIUPKQCFC-UHFFFAOYSA-N |
| PubChem CID | 4638816 |
| Solubility | Not publicly available |
The Standard InChI string (InChI=1S/C21H18N4O6S/c1-32(29,30)23-16-9-7-14(8-10-16)18-13-19(15-4-2-5-17(12-15)25(27)28)24(22-18)21(26)20-6-3-11-31-20/h2-12,19,23H,13H2,1H3) confirms stereochemical integrity. Computational models predict moderate polarity due to the nitro and sulfonamide groups, suggesting potential blood-brain barrier permeability.
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(4-(1-(furan-2-carbonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves three principal stages:
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Formation of the pyrazole ring: Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones.
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Furan-2-carbonyl incorporation: Acylation using furan-2-carbonyl chloride under basic conditions.
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Methanesulfonamide functionalization: Nucleophilic substitution of a para-aminophenyl intermediate with methanesulfonyl chloride.
Reaction yields are optimized via temperature-controlled stepwise additions, though exact parameters remain proprietary.
Analytical Characterization
Post-synthesis validation employs:
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NMR: Resonances at δ 2.8–3.1 ppm (pyrazole CH), δ 7.2–8.5 ppm (aromatic protons), and δ 10.1 ppm (sulfonamide NH).
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IR spectroscopy: Peaks at 1650 cm (C=O stretch), 1350 cm (SO symmetric stretch), and 1520 cm (NO asymmetric stretch).
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Mass spectrometry: Molecular ion peak at m/z 454.46 confirms molecular weight.
Purity assessments typically use HPLC with C18 columns and UV detection at 254 nm.
Comparative Analysis of Structural Analogs
| Compound | Molecular Formula | Target Activity | IC/MIC |
|---|---|---|---|
| Target Compound | CHNOS | Hypothetical: COX-2 | N/A |
| F18 (Thiazolidinedione) | CHNOS | GLUT1 Inhibition | 11.4 μM |
| Norfloxacin Hybrid | CHFNOS | Aldose Reductase | 0.013–0.064 mmol/L |
This table highlights the target compound’s unique hybrid structure compared to monofunctional analogs .
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